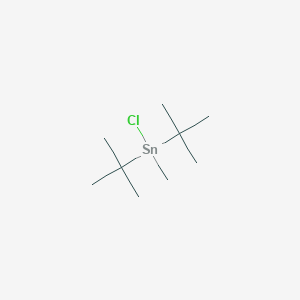
Di-tert-butyl(chloro)methylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(chloro)methylstannane is an organotin compound with the molecular formula C9H19ClSn. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a tin atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.
Scientific Research Applications
Di-tert-butyl(chloro)methylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.
Mechanism of Action
The mechanism by which di-tert-butyl(chloro)methylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, facilitating reactions such as substitution and coupling. The presence of the tert-butyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but contains a phosphorus atom instead of tin.
Di-tert-butylchlorosilane: Contains a silicon atom instead of tin.
Di-tert-butylchlorogermane: Contains a germanium atom instead of tin.
Uniqueness
Di-tert-butyl(chloro)methylstannane is unique due to the presence of the tin atom, which imparts distinct reactivity compared to its phosphorus, silicon, and germanium analogs. The tin center allows for specific types of reactions, such as Stille coupling, which are not possible with the other elements.
Properties
CAS No. |
110883-09-5 |
|---|---|
Molecular Formula |
C9H21ClSn |
Molecular Weight |
283.42 g/mol |
IUPAC Name |
ditert-butyl-chloro-methylstannane |
InChI |
InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1 |
InChI Key |
OOFWNOPXZCDPPX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Sn](C)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
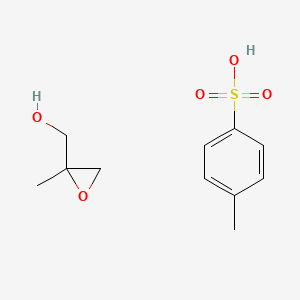
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
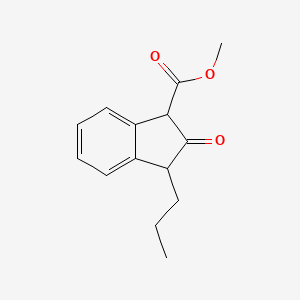
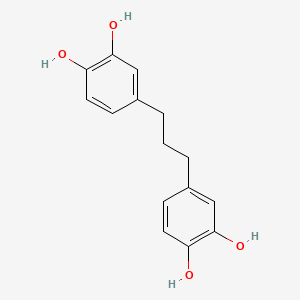
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
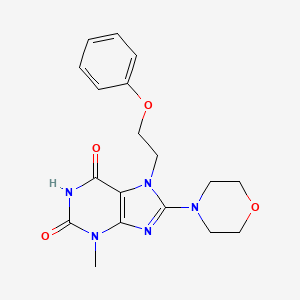
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
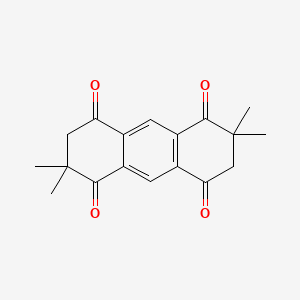
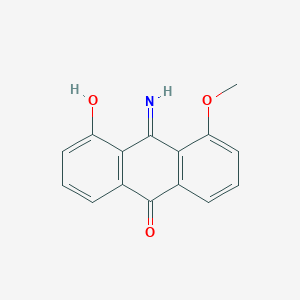
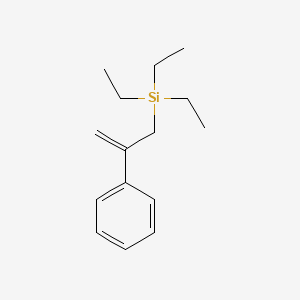
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)
